Redox Potential (E1/2) Shift vs. Ferrocene in Acetonitrile
The introduction of a single electron-donating tert-butyl group onto the ferrocene core lowers the half-wave oxidation potential (E1/2) relative to unsubstituted ferrocene. This shift is critical for applications requiring a less positive redox mediator. Data from BenchChem's technical guide indicates an estimated E1/2 for t-butylferrocene in the range of +0.30 to +0.35 V vs. SCE in acetonitrile, compared to a standard reference value of +0.40 V vs. SCE for ferrocene under the same conditions .
| Evidence Dimension | Half-wave oxidation potential (E1/2) vs. SCE |
|---|---|
| Target Compound Data | +0.30 to +0.35 V (estimated) |
| Comparator Or Baseline | Ferrocene: +0.40 V |
| Quantified Difference | Negative shift of approximately 50–100 mV |
| Conditions | Acetonitrile solvent, Pt electrode, reference to SCE scale |
Why This Matters
This quantifiable negative shift confirms the enhanced electron-donating ability of t-butylferrocene, making it a preferred internal redox standard or mediator when a lower oxidation potential is required to avoid interference or to tune the energy levels in materials science applications.
- [1] PMC. (2021). Electrochemical data of BIP and BI2P analogs in acetonitrile. Table 2 note: ferrocene E1/2 taken as 0.40 V vs. SCE in acetonitrile. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8152432/table/tab2/ View Source
